molecular formula C17H20O2 B13868498 7-Naphthalen-2-ylheptanoic acid

7-Naphthalen-2-ylheptanoic acid

Cat. No.: B13868498
M. Wt: 256.34 g/mol
InChI Key: BZXDQVOCNYXJKP-UHFFFAOYSA-N
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Description

7-Naphthalen-2-ylheptanoic acid: is an organic compound that belongs to the class of naphthalene derivatives It consists of a heptanoic acid chain attached to a naphthalene ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Naphthalen-2-ylheptanoic acid typically involves the reaction of naphthalene with heptanoic acid under specific conditions. One common method involves the Friedel-Crafts acylation reaction, where naphthalene is treated with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 7-Naphthalen-2-ylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of brominated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

Chemistry: 7-Naphthalen-2-ylheptanoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, or anti-inflammatory properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 7-Naphthalen-2-ylheptanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

    Naphthalene: A simpler structure with two fused benzene rings.

    Heptanoic Acid: A straight-chain carboxylic acid with seven carbon atoms.

    Naphthalene Derivatives: Compounds such as 2-naphthol and 2-naphthylamine.

Uniqueness: 7-Naphthalen-2-ylheptanoic acid is unique due to its combination of a naphthalene ring and a heptanoic acid chain This structure imparts specific chemical and physical properties, making it distinct from other naphthalene derivatives and carboxylic acids

Properties

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

7-naphthalen-2-ylheptanoic acid

InChI

InChI=1S/C17H20O2/c18-17(19)10-4-2-1-3-7-14-11-12-15-8-5-6-9-16(15)13-14/h5-6,8-9,11-13H,1-4,7,10H2,(H,18,19)

InChI Key

BZXDQVOCNYXJKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCCCCC(=O)O

Origin of Product

United States

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